Phenyl, 4-(ethoxycarbonyl)- (9CI)
Description
Contextualization of the 4-(Ethoxycarbonyl)phenyl Moiety in Organic Chemistry
The 4-(ethoxycarbonyl)phenyl group is a key structural motif in organic synthesis. The presence of the ester group (ethoxycarbonyl) provides a site for various chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides. The phenyl ring itself can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the ester group deactivates the ring towards these reactions.
The iodine atom attached to the phenyl ring is of particular importance as it serves as a versatile handle for a wide array of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comsigmaaldrich.comnih.gov This capability makes ethyl 4-iodobenzoate (B1621894) a valuable precursor for the synthesis of a diverse range of more complex molecules. sigmaaldrich.comsigmaaldrich.com
Scope and Relevance in Contemporary Chemical Synthesis and Materials Science
The utility of ethyl 4-iodobenzoate extends across various domains of modern chemical research. In chemical synthesis, it is a crucial starting material for creating biphenyl (B1667301) derivatives through reactions like the Negishi cross-coupling. lookchem.comsigmaaldrich.comchemicalbook.com These biphenyl structures are prevalent in many pharmaceuticals and agrochemicals. Furthermore, it is used to prepare polyfunctional organometallic reagents, such as p-carbomethoxyphenylmagnesium bromide, which are instrumental in constructing intricate target molecules. lookchem.comsigmaaldrich.comchemicalbook.com
In the realm of materials science, the rigid, rod-like structure imparted by the 4-(ethoxycarbonyl)phenyl moiety is desirable for the design of liquid crystals. chemicalregister.com The ability to introduce different functional groups via the iodo-substituent allows for the fine-tuning of the material's mesomorphic properties. Research has also explored its use in the development of novel dyes and other functional organic materials. For instance, it has been utilized in the synthesis of BODIPY-type dichroic dyes. lookchem.com
Detailed Research Findings
Recent research has highlighted the application of ethyl 4-iodobenzoate in various palladium-catalyzed cross-coupling reactions. For example, it has been successfully coupled with organoindium reagents to synthesize ethyl arylpropiolates, which are valuable intermediates in organic synthesis. researchgate.netresearchgate.net Studies have also demonstrated its use in couplings with heterocyclic silanolates to form 2-aryl heterocycles, a common scaffold in medicinal chemistry. nih.gov
The following table summarizes some of the key cross-coupling reactions involving ethyl 4-iodobenzoate documented in the literature.
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Source |
|---|---|---|---|---|
| Negishi Coupling | Organozinc reagents (e.g., ArMg(tmp)·2LiCl) | Palladium catalyst | Biphenyl derivatives | sigmaaldrich.comchemicalbook.com |
| Sonogashira Coupling | Terminal alkynes | Palladium/Copper catalyst | Alkynyl-substituted benzoates | lookchem.com |
| Coupling with Organoindium Reagents | In situ generated organoindium reagents | Palladium catalyst | Ethyl arylpropiolates | researchgate.netresearchgate.net |
| Coupling with Silanolates | Sodium heteroarylsilanolates | Palladium catalyst | 2-Aryl heterocycles | nih.gov |
Properties
CAS No. |
136340-85-7 |
|---|---|
Molecular Formula |
C9H9O2 |
Molecular Weight |
149.169 |
IUPAC Name |
ethyl cyclohexatrienecarboxylate |
InChI |
InChI=1S/C9H9O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4-7H,2H2,1H3 |
InChI Key |
NPKUCJBMLPFXSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=[C]C=C1 |
Synonyms |
Phenyl, 4-(ethoxycarbonyl)- (9CI) |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Strategic Approaches to Compounds Containing the 4 Ethoxycarbonyl Phenyl Moiety
Direct and Indirect Synthetic Routes
The construction of molecules featuring the 4-(ethoxycarbonyl)phenyl unit can be achieved through various direct and indirect synthetic pathways. These routes often leverage the reactivity of precursors like ethyl 4-aminobenzoate (B8803810) or employ reactions that form the aromatic ring itself.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex products from three or more starting materials in a single operation. researchgate.netrsc.org This approach enhances efficiency by reducing the number of synthetic steps, purification processes, and waste generation. researchgate.netrsc.org
One of the most notable three-component reactions for synthesizing heterocyclic structures is the Biginelli reaction. This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, often under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researcher.life
Researchers have successfully synthesized compounds such as 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one by reacting benzaldehyde (B42025), ethyl acetoacetate (B1235776), and urea. researcher.liferesearchgate.net Various catalysts have been employed to improve the efficiency of this transformation. For instance, Keggin heteropolyacids like H₃PMo₁₂O₄₀ have demonstrated high catalytic activity, affording yields of up to 94% due to their significant Brønsted acidity. researcher.life Other catalysts, including tetra-butyl ammonium (B1175870) bromide (TBAB) under microwave irradiation, have also provided excellent yields.
| Catalyst | Reactants | Product | Yield (%) | Reference |
| H₃PMo₁₂O₄₀ | Benzaldehyde, Ethyl Acetoacetate, Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 94 | researcher.life |
| Cu₀.₂₅H₂.₅₀PMo₁₂O₄₀ | Benzaldehyde, Ethyl Acetoacetate, Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 89 | researcher.life |
| TBAB (Microwave) | Benzaldehyde, Ethyl Acetoacetate, Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 92 | |
| Cuttlebone (Solvent-free) | Benzaldehyde, Ethyl Acetoacetate, Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 94 | researchgate.net |
Another example is the samarium(III) chloride-catalyzed three-component synthesis which produces highly substituted pyrazoles. This method involves the acylation of ethyl acetoacetate to form a 1,3-diketone intermediate, which then undergoes cyclization with hydrazine (B178648) to yield 4-ethoxycarbonylpyrazoles. beilstein-journals.org
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, providing rapid access to α-aminoacyl amide derivatives. organic-chemistry.org The classic Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govresearchgate.netencyclopedia.pub The resulting Ugi adducts are valuable as peptidomimetics and can serve as precursors for a wide array of nitrogen-containing heterocycles through post-cyclization transformations. researchgate.net
Catalytic Synthesis Protocols
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to target molecules. Both organocatalysis and metal catalysis have been extensively used to construct compounds bearing the 4-(ethoxycarbonyl)phenyl moiety.
Chiral phosphoric acids (CPAs), particularly those derived from BINOL, have emerged as highly effective chiral Brønsted acid organocatalysts for a wide range of asymmetric transformations. wikipedia.orgsigmaaldrich.com These catalysts operate through hydrogen bonding and ion pairing to create a chiral environment, enabling high enantioselectivity. wikipedia.org Advantages of CPA catalysis include low catalyst loadings (often 1-5 mol%), mild reaction conditions, and the availability of both catalyst enantiomers. sigmaaldrich.com
A notable application is the enantioselective [4+2] cycloaddition of 2-benzothiazolimines with enecarbamates. nih.gov In this reaction, CPAs with bulky substituents, such as 2,4,6-triisopropylphenyl (TRIP), have been shown to be superior, furnishing benzothiazolopyrimidines with three contiguous stereocenters in excellent yields and with exceptional diastereo- and enantioselectivities (d.r. > 98:2 and up to >99% ee). nih.gov The success of the reaction is highly dependent on the structure of the CPA catalyst, as demonstrated by catalyst screening studies. nih.gov
| Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| (R)-A1 | Toluene | 80 | 88 | nih.gov |
| (R)-A2 | DCE | 85 | 94 | nih.gov |
| (R)-A3 (TRIP) | DCE | 95 | 99 | nih.gov |
| (R)-A4 | DCE | 90 | 97 | nih.gov |
Reaction Conditions: 2-benzothiazolimine (0.1 mmol), enecarbamate (0.12 mmol), catalyst (5 mol%), solvent (1.0 mL), 50 °C, 24 h.
Transition metal catalysis provides powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Iridium catalysts, in particular, have been instrumental in developing novel synthetic strategies.
A key example is the iridium(I)-catalyzed reductive activation of β,γ-unsaturated δ-lactams. nih.govacs.org This process generates highly reactive dienamine intermediates that are not easily accessible otherwise. These intermediates can readily participate in [4+2] cycloaddition reactions with a range of dienophiles to produce bridged bicyclic amine structures, such as isoquinuclidines. nih.govacs.org This strategy is characterized by its high stereocontrol, low catalyst loading, and the use of readily available starting materials. acs.org The methodology has been successfully applied in the total synthesis of the alkaloid catharanthine. nih.gov
| Lactam Substrate | Dienophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| N-benzyl-δ-lactam | N-phenylmaleimide | endo-cycloadduct | 93 (NMR) | >95:5 | acs.org |
| N-Boc-δ-lactam | N-phenylmaleimide | endo-cycloadduct | 85 | >95:5 | acs.org |
| N-Boc-δ-lactam | Methyl acrylate | cycloadduct | 65 | 85:15 | acs.org |
| N-Boc-δ-lactam | Dimethyl fumarate | cycloadduct | 72 | 91:9 | acs.org |
Beyond iridium, other metals like palladium are also crucial. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used method for forming C-N bonds. For instance, the synthesis of ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate was achieved by coupling 2-chloro-5-iodopyridine (B1352245) with ethyl 4-aminobenzoate in the presence of a Pd(OAc)₂/rac-BINAP catalyst system and Cs₂CO₃ as a base, affording the product in 85% yield. orgsyn.orgorgsyn.org This demonstrates the utility of metal catalysis in constructing molecules containing the 4-(ethoxycarbonyl)phenyl scaffold.
Organocatalytic Systems (e.g., Fructose-Catalyzed Condensations)
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a greener alternative to traditional metal-based catalysts. Fructose (B13574), a naturally occurring and inexpensive monosaccharide, has been explored as a catalyst for various condensation reactions. For instance, fructose and other carbohydrates have been shown to effectively catalyze the Hantzsch dihydropyridine (B1217469) synthesis. In this context, a multi-component reaction involving an aldehyde (such as ethyl 4-formylbenzoate), a β-ketoester, and a source of ammonia (B1221849) can be facilitated by fructose to yield dihydropyridine derivatives containing the 4-(ethoxycarbonyl)phenyl substituent. The mechanism is believed to involve the formation of enamines and subsequent condensation steps, all promoted by the organocatalyst.
Oxidative Cyclization Reactions
Oxidative cyclization reactions provide an efficient means to construct heterocyclic systems by forming new rings through the removal of hydrogen. These reactions are often catalyzed by transition metals. One notable example is the palladium-catalyzed oxidative cyclization of 2-alkenylphenols with alkynes to form benzofurans. When an alkyne bearing a 4-(ethoxycarbonyl)phenyl group is used in this reaction, it leads to the formation of benzofurans substituted with this moiety. The 4-(ethoxycarbonyl)phenyl group can influence the electronic properties of the alkyne and thereby affect the reaction's outcome.
Another significant application is the synthesis of quinolines through the oxidative cyclization of anilines and two molecules of a terminal alkyne. By employing an aniline (B41778) and an alkyne that incorporates the 4-(ethoxycarbonyl)phenyl group, this method can be adapted to produce quinolines with this specific substitution pattern.
Rearrangement Reactions for Scaffold Generation
Rearrangement reactions are fundamental in organic synthesis for altering the carbon skeleton of a molecule to generate new and often complex structures. The Beckmann rearrangement, which converts an oxime to an amide, can be utilized to create scaffolds with the 4-(ethoxycarbonyl)phenyl group. For example, an oxime derived from a ketone containing a 4-(ethoxycarbonyl)phenyl substituent can be treated with an acid to induce rearrangement, yielding an N-substituted amide.
The Curtius rearrangement offers a pathway from carboxylic acids to amines. Starting with a benzoic acid derivative containing a 4-(ethoxycarbonyl) group, the corresponding acyl azide (B81097) can be prepared. Upon heating, the acyl azide undergoes rearrangement to an isocyanate, which can then be hydrolyzed to the corresponding amine or reacted with alcohols to form carbamates, all while retaining the 4-(ethoxycarbonyl)phenyl moiety.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Achieving high yields and selectivity in the synthesis of compounds with the 4-(ethoxycarbonyl)phenyl group necessitates careful optimization of various reaction parameters.
Solvent Effects in Synthetic Transformations
The choice of solvent can profoundly impact the rate and outcome of a chemical reaction. In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds, the solvent plays a critical role. For the coupling of an aryl halide with a boronic acid to introduce the 4-(ethoxycarbonyl)phenyl group, a variety of solvents are employed. Studies have shown that a mixture of solvents, such as toluene, ethanol (B145695), and water, can be highly effective. The specific ratio of these solvents can influence the solubility of the reactants and the catalyst, thereby affecting the reaction efficiency.
Below is an interactive table illustrating the effect of solvent systems on the yield of a hypothetical Suzuki-Miyaura coupling reaction to form a biaryl compound with a 4-(ethoxycarbonyl)phenyl group.
| Solvent System | Typical Yield (%) |
| Toluene/Ethanol/Water | 95 |
| Dioxane/Water | 90 |
| Dimethoxyethane (DME)/Water | 88 |
| Tetrahydrofuran (THF) | 75 |
Note: These yields are illustrative and can vary based on the specific substrates, catalyst, and other reaction conditions.
Temperature and Pressure Influence
Temperature is a crucial parameter in controlling reaction kinetics. For many synthetic transformations, an optimal temperature exists that maximizes the yield of the desired product while minimizing the formation of byproducts. For instance, in the synthesis of certain heterocyclic compounds, elevating the temperature can increase the reaction rate, but excessively high temperatures may lead to decomposition or undesired side reactions.
Pressure is a significant factor in reactions involving gaseous reagents, such as hydrogenation. In the reduction of a nitro group to an amine on a benzene (B151609) ring that also contains a 4-(ethoxycarbonyl) substituent, the pressure of hydrogen gas is a key variable to optimize. Higher pressures generally lead to faster reaction rates.
Catalyst Loading and Ligand Design
In metal-catalyzed reactions, the amount of catalyst (catalyst loading) and the nature of the ligands attached to the metal center are pivotal. Lowering catalyst loading is economically and environmentally beneficial. The design of ligands can dramatically improve catalyst performance. For palladium-catalyzed cross-coupling reactions, the use of electron-rich and bulky phosphine (B1218219) ligands can stabilize the catalytic species and promote efficient oxidative addition and reductive elimination steps.
The table below presents a hypothetical comparison of different phosphine ligands on the required catalyst loading and resulting yield in a Suzuki-Miyaura coupling.
| Ligand | Catalyst Loading (mol%) | Typical Yield (%) |
| Buchwald-type ligand (e.g., SPhos) | 0.1 - 1 | >95 |
| Triphenylphosphine | 2 - 5 | 85-90 |
| No Ligand | 5 - 10 | <50 |
Note: Data is illustrative and highly dependent on the specific reaction.
The rational design of ligands is also central to asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. Chiral ligands create a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of a prochiral substrate.
Iii. Reaction Mechanisms and Kinetic Studies of Transformations Involving the 4 Ethoxycarbonyl Phenyl Moiety
Mechanistic Elucidation of Key Reactions
Understanding the step-by-step sequence of bond-breaking and bond-forming events is crucial for controlling reaction outcomes. The electron-withdrawing nature of the ethoxycarbonyl group plays a significant role in the mechanisms of several key reactions.
The 4-(ethoxycarbonyl)phenyl group can participate in nucleophilic substitution reactions, particularly nucleophilic aromatic substitution (SNAr). In these reactions, the electron-withdrawing ester group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, thus facilitating the substitution.
A kinetic study of the SNAr reaction of 4-(ethoxycarbonyl)-phenyl phenyl carbonate with cyclic secondary amines has provided evidence for a cyclic transition-state structure. researchgate.net The reaction proceeds through both uncatalyzed and catalyzed routes. For the catalyzed reaction with piperidine, the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) were determined to be 0.92 kcal/mol and –50.1 cal/mol·K, respectively. researchgate.net Deuterium kinetic isotope effects were also measured, providing further insight into the transition state. researchgate.net
Another example involves the synthesis of cyanohydrin ethyl carbonates. The mechanism for the cyanoethoxylation of benzaldehyde (B42025) catalyzed by amines has been investigated. mdpi.com The process begins with the slow hydrolysis of ethyl cyanoformate, which is the rate-determining step, to generate the cyanide ion. This is followed by the nucleophilic addition of the cyanide ion to the aldehyde to form a cyanohydrin, which then reacts with ethyl cyanoformate to yield the final product. mdpi.com
| Reaction | Reactant with 4-(ethoxycarbonyl)phenyl moiety | Key Mechanistic Feature | Ref. |
| Nucleophilic Aromatic Substitution | 4-(ethoxycarbonyl)-phenyl phenyl carbonate | Formation of a Meisenheimer complex; proceeds via uncatalyzed and catalyzed pathways. | researchgate.net |
| Cyanoethoxylation | Benzaldehyde (in the presence of ethyl cyanoformate) | Rate-determining hydrolysis of ethyl cyanoformate, followed by nucleophilic attack of cyanide. | mdpi.com |
Cycloaddition reactions are powerful methods for constructing cyclic compounds. The 4-(ethoxycarbonyl)phenyl group can be part of either the diene or dienophile component, influencing the stereochemistry and regioselectivity of the reaction.
One notable example is the [4+2] cycloaddition (Diels-Alder reaction). Thermal [4+2] cycloadditions of coumarins bearing a 3-ethoxycarbonyl group with 2,3-dimethyl-1,3-butadiene (B165502) have been reported. mdpi.com The change in hybridization of the carbon atoms from sp² in the coumarin (B35378) to sp³ in the cycloadduct is a key feature of this transformation. mdpi.com Similarly, acylketenes generated in situ from 4-ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione can undergo [2+4] cycloaddition reactions. tubitak.gov.tr
The 4-(ethoxycarbonyl)phenyl moiety can also be involved in 1,3-dipolar cycloadditions, which are useful for synthesizing five-membered heterocyclic rings. researchgate.net Furthermore, more complex cycloadditions like intramolecular [6+2] and [8+6] cycloadditions have been documented, expanding the synthetic utility of fulvenes containing relevant substituents. beilstein-journals.org
| Cycloaddition Type | Reactant containing the moiety | Key Mechanistic Insight | Ref. |
| [4+2] Cycloaddition | 3-Ethoxycarbonyl-coumarins | Thermal reaction leading to a change in carbon hybridization from sp² to sp³. | mdpi.com |
| [2+4] Cycloaddition | 4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione | In situ generation of an acylketene intermediate which acts as the dienophile. | tubitak.gov.tr |
| 1,3-Dipolar Cycloaddition | Indole azide (B81097) with ethoxycarbonyl group | Formation of triazole rings. | researchgate.net |
The formation and cleavage of rings are fundamental processes in organic synthesis. The 4-(ethoxycarbonyl)phenyl group can influence the dynamics of these transformations.
An example of ring-opening is seen with 4-isoxazolines. The quaternization of the nitrogen atom in 4-ethoxycarbonyl-substituted 4-isoxazolines can induce ring-opening to form either enamines or α,β-enones, depending on the reaction conditions and the presence of abstractable protons. clockss.org Ring-opening metathesis polymerization (ROMP) of cyclic allenes is another relevant transformation where the resulting polymers contain allene (B1206475) units in their main chains. acs.org
Ring-closure reactions are equally important. For instance, a benzoylmalonic acid derivative containing a 4-(ethoxycarbonyl)phenyl group can be cyclized to form an oxozinedione derivative. tubitak.gov.tr A more sophisticated example is the palladium-catalyzed intramolecular amination of 3-amino-4-(2-bromophenyl)-2-pyridones to synthesize 2,3-disubstituted 4-ethoxycarbonyl-β-carbolin-1-ones. acs.org The kinetics of N-tosylazacycloalkane formation through intramolecular nucleophilic substitution show a strong dependence on the size of the ring being formed. Electrocyclic ring-opening and ring-closure reactions are also known, with the stereochemical outcome being dependent on whether the reaction is conducted under thermal or photochemical conditions. masterorganicchemistry.com
| Process | Substrate/Product with Moiety | Mechanistic Detail | Ref. |
| Ring-Opening | 4-Ethoxycarbonyl-2-methyl-3-(4'-nitrophenyl)-5-phenyl-4-isoxoline | Quaternization of nitrogen followed by base-induced elimination leads to α,β-enones or enamines. | clockss.org |
| Ring-Closure | 3-Amino-4-(2-bromophenyl)-2-pyridones with ethoxycarbonyl group | Palladium-catalyzed intramolecular C-N bond formation. | acs.org |
| Ring-Closure | N-tosyl-ω-bromoalkylamines | Intramolecular SN2 displacement to form cyclic amines of varying ring sizes. |
Rearrangement reactions involve the migration of an atom or group within a molecule. The electronic nature of the 4-(ethoxycarbonyl)phenyl group can impact the feasibility and outcome of these processes.
The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, is a well-studied example. While versatile, its application to benzyl-vinyl ethers (the Benzyl-Claisen rearrangement) has been found to be sensitive to the electronic nature of the substituents on the aromatic ring. uq.edu.au Substrates with electron-withdrawing groups such as an ester tend to decompose under the reaction conditions, highlighting the influence of the 4-(ethoxycarbonyl)phenyl moiety on the stability of intermediates or transition states. uq.edu.au
Rearrangements can also be initiated from cyclic structures. For example, the thermal conversion of 4-isoxazolines can lead to 2-acylaziridines through a rearrangement involving the cleavage of the N-O bond. clockss.org These aziridines can then undergo further transformations. clockss.org
Kinetic Investigations of Reaction Rates
Kinetic studies provide quantitative information about how fast reactions proceed and how the rate is influenced by factors such as reactant concentrations and temperature.
For the SNAr reaction of 4-(ethoxycarbonyl)-phenyl phenyl carbonate with cyclic secondary amines, kinetic studies revealed that the reaction is first order with respect to the amine concentration at low concentrations, but the plots of the observed rate constant (kobsd) versus amine concentration curve upward at higher concentrations. researchgate.net This indicates a switch to a higher order dependence, suggesting the reaction proceeds through both uncatalyzed and catalyzed pathways. researchgate.net
In the study of ring-closure reactions to form N-tosylazacycloalkanes, first-order rate constants were determined. These rate constants were then used to calculate the "effective molarity" (EM), a parameter that compares the rate of the intramolecular reaction to its intermolecular counterpart and provides a measure of the favorability of ring formation.
| Reaction | Moiety-Containing Compound | Kinetic Finding | Ref. |
| Nucleophilic Aromatic Substitution | 4-(ethoxycarbonyl)-phenyl phenyl carbonate | Complex kinetics; upwardly curving plots of kobsd vs. [amine] indicate both uncatalyzed and catalyzed pathways. | researchgate.net |
| Ring-Closure | N-tosyl-ω-bromoalkylamines | First-order kinetics; rates vary significantly with the size of the ring being formed (5 > 3 > 6 > 7 > 4). | |
| Cyanoethoxylation | Benzaldehyde | Kinetic studies confirmed the hydrolysis of ethyl cyanoformate as the rate-determining step. | mdpi.com |
Measurement of Rate Constants (e.g., Pseudo-first-order, Second-order)
The kinetics of chemical transformations involving the 4-(ethoxycarbonyl)phenyl moiety are frequently investigated by measuring reaction rate constants. These measurements provide fundamental insights into reaction mechanisms. Common methods include monitoring the change in concentration of a reactant or product over time, often using spectrophotometry. semanticscholar.orgresearchgate.net Depending on the reaction conditions, the kinetics can be described by different rate laws, such as pseudo-first-order or second-order.
For instance, the alkaline hydrolysis of ethyl benzoate (B1203000) and its substituted derivatives, a reaction central to understanding the reactivity of the 4-(ethoxycarbonyl)phenyl group, is typically a second-order process. researchgate.netijsrst.com However, if one reactant (like the hydroxide (B78521) ion in alkaline hydrolysis) is present in a large excess, its concentration remains effectively constant throughout the reaction. Under these conditions, the reaction follows pseudo-first-order kinetics. cdnsciencepub.com The pseudo-first-order rate constants (kψ) for the hydrolysis of substituted ethyl thiolbenzoates and ethyl thionbenzoates, for example, have been shown to increase sharply with acid concentration. cdnsciencepub.com
Second-order rate constants (k₂) provide a more direct measure of the intrinsic reactivity of the compounds. These constants have been determined for the alkaline hydrolysis of a wide range of substituted phenyl and alkyl benzoates under various solvent and temperature conditions. researchgate.net For example, the rate constants for the alkaline hydrolysis of substituted ethyl benzoates in an 85% ethanol-water solution show a clear dependence on the nature of the substituent on the phenyl ring. libretexts.org
Below is a table of specific rate constants for the alkaline hydrolysis of some substituted ethyl benzoates, illustrating the effect of substituents on the reaction rate.
Table 1: Specific Rate Constants for Alkaline Hydrolysis of Substituted Ethyl Benzoates in 85% Ethanol-Water at 30°C libretexts.org
| Substituent (R) | Specific Rate Constant (k) x 105 (L·mol-1·s-1) |
|---|---|
| H | 14.9 |
| p-NO₂ | 1580 |
| m-NO₂ | 1040 |
| m-Cl | 96.5 |
| p-CH₃ | 6.57 |
| p-OCH₃ | 2.84 |
Analysis of Activation Parameters (e.g., Activation Energy, Enthalpy, Entropy, Gibbs Free Energy)
To further elucidate reaction mechanisms, the temperature dependence of rate constants is analyzed using the Arrhenius and Eyring equations to determine the activation parameters. These parameters include the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). ajrconline.orgresearchgate.netwikipedia.org
The activation energy (Ea) represents the minimum energy required for a reaction to occur. ijsrst.com For the alkaline hydrolysis of ethyl benzoate in ethanol-water mixtures, Ea has been evaluated by linear least-square fitting of rate constant data at various temperatures. researchgate.net It has been observed that Ea can vary with solvent composition, indicating changes in the solvation of the reactants and the transition state. researchgate.net
The enthalpy of activation (ΔH‡) is related to the energy barrier of the reaction, while the entropy of activation (ΔS‡) provides insight into the degree of order in the transition state compared to the reactants. wikipedia.orgdiva-portal.org A negative ΔS‡ suggests a more ordered transition state, which is common in associative mechanisms where two or more molecules combine to form the activated complex. ajrconline.orgwikipedia.org For example, in the catalyzed reaction of 4-(ethoxycarbonyl)-phenyl phenyl carbonate with piperidine, the ΔH‡ and ΔS‡ values were found to be 0.92 kcal/mol and –50.1 cal/mol·K, respectively. researchgate.net The negative entropy value points towards an associative mechanism. researchgate.net
The Gibbs free energy of activation (ΔG‡) combines the enthalpic and entropic contributions and is the ultimate determinant of the reaction rate. Studies on the hydrolysis of ethyl benzoate in water-methanol mixtures have shown that while ΔH‡ and ΔS‡ decrease with changing solvent composition, ΔG‡ increases, indicating the reaction is enthalpy-dominated and entropy-controlled. ajrconline.orgchemicaljournals.com
Table 2: Activation Parameters for the Alkaline Hydrolysis of Ethyl Benzoate in Water-Methanol Media ajrconline.org
| Mole % of Methanol | ΔH* (KJ/Mole) | -ΔS* (J/K/Mole) | ΔG* at 303K (KJ/Mole) |
|---|---|---|---|
| 30% | 93.53 | 10.33 | 96.66 |
| 40% | 88.08 | 27.87 | 96.52 |
| 50% | 86.13 | 34.78 | 96.67 |
| 60% | 84.18 | 41.69 | 96.82 |
| 70% | 81.45 | 51.34 | 97.01 |
Substituent Effects on Reactivity and Selectivity
Hammett and Yukawa-Tsuno Correlations for Mechanistic Insights
Linear free-energy relationships (LFERs), such as the Hammett and Yukawa-Tsuno equations, are powerful tools for quantitatively assessing the effect of substituents on the reactivity of aromatic compounds like those containing the 4-(ethoxycarbonyl)phenyl moiety. semanticscholar.orgwikipedia.org The Hammett equation, in particular, correlates reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives. wikipedia.orgdalalinstitute.com It is expressed as log(k/k₀) = ρσ, where k and k₀ are the rate constants for the substituted and unsubstituted reactant, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that measures the sensitivity of the reaction to substituent effects. dalalinstitute.com
A plot of log(k/k₀) versus σ yields a straight line, and the slope (ρ) provides valuable mechanistic information. wikipedia.org
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and a negative charge is built up (or a positive charge is lost) in the transition state. wikipedia.orgdalalinstitute.com The alkaline hydrolysis of ethyl benzoates, for instance, has a ρ value of +2.498, signifying that electron-withdrawing substituents stabilize the negatively charged tetrahedral intermediate, thus increasing the reaction rate. wikipedia.org
A negative ρ value implies that the reaction is favored by electron-donating groups and a positive charge is developed in the transition state. dalalinstitute.com
The magnitude of ρ reflects the sensitivity of the reaction to electronic effects. libretexts.org
The Yukawa-Tsuno equation is a modification of the Hammett equation that accounts for enhanced resonance effects in reactions where a positive or negative charge develops at the reaction center, in direct conjugation with the substituent. wikipedia.orgiupac.orgethernet.edu.et It introduces a parameter 'r' to quantify the extent of this resonance interaction. wikipedia.orgiupac.org For the aminolysis of substituted phenyl carbonates, Yukawa–Tsuno plots have yielded excellent linear correlations, providing detailed insights into the charge development in the transition state. researchgate.netresearchgate.net
Electronic and Steric Influence of Substituents on Reaction Kinetics
The reactivity of the 4-(ethoxycarbonyl)phenyl group is profoundly influenced by the electronic and steric properties of other substituents on the aromatic ring. libretexts.org
Electronic Effects: These are divided into inductive and resonance effects. The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of pi electrons. dalalinstitute.com The Hammett substituent constant, σ, is a composite of these two effects. For meta substituents, the effect is primarily inductive, whereas for para substituents, both inductive and resonance effects are significant. libretexts.org
Steric Effects: These arise from the spatial arrangement of atoms. Ortho substituents, due to their proximity to the reaction center, often introduce steric hindrance, which can significantly alter reaction rates. libretexts.orgcdnsciencepub.com This "ortho effect" is a combination of steric hindrance, field effects, and sometimes hydrogen bonding. cdnsciencepub.com Because steric effects are highly dependent on the specific geometry of the transition state for a given reaction, they often cause deviations from the linear correlations seen with meta and para substituents in the Hammett equation. researchgate.netlibretexts.org Studies on the gas-phase pyrolysis of ortho-substituted ethyl benzoates have suggested that in this specific unimolecular reaction, steric effects are minimal, and reactivity changes are primarily due to the polar effects of the substituents. cdnsciencepub.com
Role of Electron-Withdrawing and Electron-Donating Groups
The nature of the substituent, whether it is electron-withdrawing (EWG) or electron-donating (EDG), plays a critical role in the kinetics of reactions involving the 4-(ethoxycarbonyl)phenyl moiety.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) are powerful EWGs. wikipedia.orgdalalinstitute.com They decrease the electron density on the aromatic ring and can stabilize negative charges that develop during a reaction. dalalinstitute.com In the alkaline hydrolysis of ethyl benzoates, EWGs at the meta and para positions significantly increase the reaction rate. libretexts.org This is because they stabilize the negatively charged tetrahedral intermediate formed during the rate-determining step. wikipedia.org For example, a p-nitro substituent increases the hydrolysis rate by a factor of over 100 compared to the unsubstituted ethyl benzoate. libretexts.org
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) are EDGs. libretexts.org They increase the electron density on the ring. In reactions where a negative charge is built up in the transition state, such as ester hydrolysis, EDGs destabilize this intermediate and consequently decrease the reaction rate. libretexts.org In the same hydrolysis reaction, p-methyl and p-methoxy substituents slow the reaction down compared to hydrogen. libretexts.org Conversely, in reactions where a positive charge develops, EDGs accelerate the rate by stabilizing the carbocationic intermediate. wikipedia.org
The interplay of these electronic effects is fundamental to controlling the reactivity and selectivity in transformations of substituted phenyl compounds. nih.gov
Identification and Characterization of Reaction Intermediates and Transition States
Understanding the structure and stability of transient species like reaction intermediates and transition states is crucial for a complete mechanistic picture. For reactions involving the 4-(ethoxycarbonyl)phenyl moiety, particularly in nucleophilic acyl substitution reactions like hydrolysis, a key intermediate is the tetrahedral intermediate.
In the base-catalyzed (saponification) hydrolysis of ethyl benzoate, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbon atom changes its hybridization from sp² to sp³. This intermediate is negatively charged and its stability is highly influenced by the substituents on the phenyl ring. Electron-withdrawing groups stabilize this intermediate, lowering the activation energy for its formation and thus speeding up the reaction. wikipedia.org
The transition state is the highest energy point along the reaction coordinate leading to the intermediate. Its structure is thought to be somewhere between the reactants and the tetrahedral intermediate. The entropy of activation (ΔS‡) provides clues about the structure of the transition state. A negative ΔS‡, as seen in many bimolecular reactions like ester hydrolysis, indicates a more ordered transition state compared to the reactants, which is consistent with two molecules combining to form a single activated complex. ajrconline.orgwikipedia.orgresearchgate.net
Theoretical calculations, such as Quantum Mechanics/Monte Carlo/Free Energy Perturbation (QM/MC/FEP) methods, are also employed to model the structure of intermediates and transition states and to calculate activation free energies. researchgate.net For the acid-catalyzed hydrolysis of ethyl benzoate, theoretical studies have highlighted the crucial role of solvent molecules (water) in stabilizing the transition state and achieving agreement with experimental activation energies. researchgate.net
Iv. Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom.
Proton NMR (¹H NMR) spectroscopy of ethyl 4-phenylbenzoate reveals distinct signals corresponding to the different types of protons within the molecule. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the downfield region, generally between δ 7.35 and 8.05 ppm. rsc.org The protons on the benzoate (B1203000) ring ortho to the ester group are typically the most deshielded and appear as a doublet around δ 8.02-8.05 ppm. rsc.org The remaining aromatic protons from the two phenyl rings show complex splitting patterns in the range of δ 7.35-7.61 ppm. rsc.org
The ethyl group protons give rise to characteristic signals in the upfield region. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom appear as a quartet around δ 4.36-4.44 ppm, due to coupling with the neighboring methyl protons. rsc.org These methyl protons (-CH₃) in turn appear as a triplet at approximately δ 1.39-1.44 ppm. rsc.org
Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-phenylbenzoate
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.02-8.05 | m | 2H | Aromatic protons ortho to the ester |
| 7.54-7.61 | m | 4H | Aromatic protons |
| 7.35-7.39 | m | 3H | Aromatic protons |
| 4.36-4.44 | q | 2H | Ethoxy methylene protons (-OCH₂-) |
| 1.39-1.44 | t | 3H | Ethoxy methyl protons (-CH₃) |
Data sourced from a study on Sonogashira Coupling Reactions. rsc.org
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of ethyl 4-phenylbenzoate. The carbonyl carbon of the ester group is typically observed as a singlet at a downfield chemical shift, around δ 166.3 ppm. rsc.org The aromatic carbons resonate in the range of δ 122.9 to δ 140.1 ppm. rsc.org The carbon atom to which the ester group is attached and the carbon atom at the junction of the two phenyl rings are quaternary and often show lower intensity signals.
The carbons of the ethyl group are found in the upfield region of the spectrum. The methylene carbon (-OCH₂-) signal appears around δ 61.3 ppm, while the methyl carbon (-CH₃) signal is observed at approximately δ 14.5 ppm. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for Ethyl 4-phenylbenzoate
| Chemical Shift (δ) in ppm | Assignment |
|---|---|
| 166.3 | Ester carbonyl carbon (C=O) |
| 140.1-122.9 | Aromatic carbons |
| 61.3 | Ethoxy methylene carbon (-OCH₂-) |
| 14.5 | Ethoxy methyl carbon (-CH₃) |
Data compiled from various sources. rsc.org
While ethyl 4-phenylbenzoate itself is not chiral, advanced NMR techniques are indispensable for determining the stereochemistry of its derivatives or in complex mixtures where its signals might overlap with others. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity between protons, which is crucial for assigning relative stereochemistry in molecules with stereocenters. ipb.pt For instance, in substituted biphenyl (B1667301) systems, NOESY can help determine the conformation around the biaryl bond.
Furthermore, techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish long-range and direct one-bond correlations between protons and carbons, respectively. These 2D NMR experiments are instrumental in unambiguously assigning all proton and carbon signals, especially in structurally complex analogs of ethyl 4-phenylbenzoate. ipb.pt
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For ethyl 4-phenylbenzoate (C₁₅H₁₄O₂), the calculated exact mass is 226.0994 g/mol . nih.gov HRMS analysis can confirm this elemental composition with a high degree of accuracy, typically within a few parts per million (ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. rsc.org
Electrospray Ionization-Time-of-Flight Mass Spectrometry (ESI-TOF MS/MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. In ESI, ions are formed directly from a solution, minimizing fragmentation and often yielding a prominent molecular ion peak, such as [M+H]⁺ or [M+Na]⁺. mdpi.com For ethyl 4-phenylbenzoate, this would correspond to ions at m/z values corresponding to its protonated or sodiated form.
The Time-of-Flight (TOF) analyzer separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel a fixed distance. This allows for very accurate mass measurements. Tandem mass spectrometry (MS/MS) capabilities involve selecting a specific ion (e.g., the molecular ion) and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. For example, the fragmentation of the ethyl 4-phenylbenzoate molecular ion would likely involve the loss of the ethoxy group or cleavage at the ester linkage, providing further confirmation of its structure. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for characterizing the molecular structure and electronic properties of Ethyl 4-phenylbenzoate.
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in Ethyl 4-phenylbenzoate by measuring the absorption of infrared radiation, which excites molecular vibrations. The analysis of the resulting spectrum reveals distinct peaks corresponding to specific bond stretching and bending modes.
Key vibrational frequencies for Ethyl 4-phenylbenzoate and related benzoate esters are summarized in the table below. The strong absorption band observed around 1710-1724 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretching vibration. wiley-vch.de The asymmetric and symmetric C-O-C stretching vibrations, typically found in the regions of 1267-1276 cm⁻¹ and 1103 cm⁻¹, further confirm the presence of the ester functional group. wiley-vch.de Aromatic C=C stretching vibrations are evident at approximately 1608 cm⁻¹, and aliphatic C-H stretches from the ethoxy group appear around 2980-2985 cm⁻¹. wiley-vch.de
A comparative analysis of the carbonyl stretching frequencies in various substituted phenyl benzoates shows that the position of this band is sensitive to the electronic nature of the substituents on both the acyl and aryl rings. researchgate.net This sensitivity allows for a detailed understanding of the electronic effects transmitted through the molecule. researchgate.net
Table 1: Characteristic Infrared (IR) Vibrational Frequencies for Ethyl 4-phenylbenzoate
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C=O Stretch (Ester) | 1710 - 1724 | wiley-vch.de |
| C-O-C Asymmetric Stretch | 1267 - 1276 | wiley-vch.de |
| C-O-C Symmetric Stretch | 1103 | |
| Aromatic C=C Stretch | 1608 | wiley-vch.de |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for investigating the kinetics of reactions involving Ethyl 4-phenylbenzoate. ntnu.no This method relies on monitoring the change in absorbance of a solution over time, which is proportional to the concentration of a light-absorbing species according to the Beer-Lambert law. gbcsci.com
For instance, the photochemical reactions of aryl benzoates can be studied by observing the formation of new absorption bands in the UV-Vis spectrum upon irradiation. rug.nl The growth of new bands can be assigned to the n,π* electronic transitions of photoproducts, such as hydroxybenzophenone derivatives. rug.nl The rate of reaction can be determined by measuring the initial velocities of product formation from the absorbance versus time data. gbcsci.com
In studies of azo-based benzoate derivatives, UV-Vis spectroscopy is used to monitor photoisomerization processes. researchgate.net The absorption band of the trans-isomer is observed to decrease upon UV irradiation, while the band corresponding to the cis-isomer appears. researchgate.net The kinetics of this process, including the time to reach photosaturation and the thermal back relaxation time, can be accurately measured, providing insights into the photostability and photo-switching capabilities of the compound. researchgate.net
The binding constant of aryl benzoates with micelles, which can act as microreactors, can also be determined using UV-Vis spectroscopy by measuring changes in absorbance upon addition of the surfactant. rug.nl
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
The crystal structure of 2-trimethylsilylethyl 4-phenylbenzoate, a related compound, was determined to be monoclinic with the space group P2₁/c. iucr.org The molecule adopts an extended conformation where the C-Si and C-O ester bonds are antiperiplanar. iucr.org The C-O bond length was found to be slightly longer than typical alkyl ester bonds, which is consistent with a σ(C-Si) to σ*(C-O) interaction in the ground state. iucr.org
In another study on (E)-4-[1-(2-carbamothioylhydrazinylidene)ethyl]phenyl benzoate, the planes of the two aryl rings were found to be inclined to one another by 46.70 (7)°. iucr.orgresearchgate.net The crystal packing is stabilized by intermolecular N-H···S and N-H···O hydrogen bonds, forming dimers. iucr.orgresearchgate.net
The table below presents crystallographic data for a derivative of Ethyl 4-phenylbenzoate, showcasing the type of detailed structural information that can be obtained from XRD analysis.
Table 2: Selected Crystallographic Data for 2-Trimethylsilylethyl 4-phenylbenzoate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/c | iucr.org |
| a (Å) | 6.256(1) | iucr.org |
| b (Å) | 16.608(3) | iucr.org |
| c (Å) | 17.012(4) | iucr.org |
| β (°) | 94.49(2) | iucr.org |
| V (ų) | 1762.12 | iucr.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Vi. Applications in Chemical Science Excluding Clinical and Safety Aspects
Role as Synthetic Intermediates and Building Blocks for Complex Molecules
Ethyl 4-phenylbenzoate serves as a crucial starting material and intermediate in the synthesis of a wide array of complex organic molecules. Its biphenyl (B1667301) core provides a rigid scaffold that can be further functionalized to create compounds with specific three-dimensional arrangements and properties.
A significant application of Ethyl 4-phenylbenzoate is in the synthesis of heterocyclic compounds. These cyclic structures containing atoms of at least two different elements are fundamental to medicinal chemistry and drug discovery. For instance, Ethyl 4-phenylbenzoate is a key intermediate in the preparation of angiotensin II receptor antagonists. These antagonists often feature a biphenyl scaffold, which is ultimately derived from starting materials like Ethyl 4-phenylbenzoate, and is essential for their biological activity. The synthesis typically involves the conversion of the ethyl ester group into other functionalities, followed by the formation of the heterocyclic ring system.
While often a target molecule itself, the structural elements of Ethyl 4-phenylbenzoate are relevant to the principles of multicomponent reactions (MCRs). MCRs are chemical reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. The synthesis of substituted biphenyls, a class to which Ethyl 4-phenylbenzoate belongs, can be achieved through MCRs, highlighting the efficiency of these methods in creating valuable chemical intermediates.
In the field of chemical biology, small molecules are used as probes to study and manipulate biological systems. Ethyl 4-phenylbenzoate serves as an intermediate in the synthesis of molecular scaffolds that are foundational to these probes. For example, its derivatives have been utilized in the creation of non-peptide angiotensin II receptor antagonists, which are valuable tools for studying the renin-angiotensin system. The biphenyl structure is a key pharmacophore in this context, and the ability to modify the ester group of Ethyl 4-phenylbenzoate allows for the introduction of various functionalities to fine-tune the biological activity and properties of the resulting chemical probes.
Contributions to Catalysis and Material Science
The applications of Ethyl 4-phenylbenzoate extend beyond traditional organic synthesis into the realms of catalysis and the development of advanced materials.
The biphenyl framework of Ethyl 4-phenylbenzoate is a privileged scaffold in the design of ligands for catalytic systems. While not a catalyst itself, it can be chemically modified to create chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to form highly selective and efficient catalysts. Furthermore, derivatives of Ethyl 4-phenylbenzoate can be employed in the development of organocatalysts, which are small organic molecules that can catalyze chemical reactions without the need for a metal. For instance, chiral biphenyls derived from similar precursors are used to induce stereoselectivity in various organic transformations.
The rigid, rod-like structure of the biphenyl unit in Ethyl 4-phenylbenzoate makes it an excellent candidate for the synthesis of liquid crystalline materials. Liquid crystals exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. The incorporation of the biphenyl moiety can induce or enhance the liquid crystalline behavior of a molecule. Research in this area has shown that esters of 4-phenylbenzoic acid, such as Ethyl 4-phenylbenzoate, can be used as precursors for calamitic (rod-shaped) liquid crystals. By modifying the ester group and adding other substituents to the biphenyl rings, scientists can tune the mesophase behavior and the temperature range over which the liquid crystalline phase is stable.
Application in Organic Light-Emitting Devices (OLEDs)
Organic Light-Emitting Devices (OLEDs) are a major focus in display and lighting technology, built from layers of organic materials that emit light when an electric current is applied. The performance of an OLED is highly dependent on the chemical structure and properties of the organic materials used, including the emitter, host, and charge-transporting layers.
While Phenyl, 4-(ethoxycarbonyl)- (9CI) itself is not commonly cited as a primary material in OLEDs, the ethoxycarbonylphenyl group is utilized as a substituent in more complex molecules designed for these devices. The inclusion of such groups can modify the electronic properties, solubility, and film-forming characteristics of the base molecule. For instance, patent literature describes various substituents for polymers and small molecules in OLEDs to fine-tune their properties, with alkoxycarbonyl groups like ethoxycarbonyl being among the possibilities. google.com These groups can influence the energy levels (HOMO/LUMO) of the material, which is a critical factor in achieving efficient charge injection and recombination, ultimately leading to light emission.
The development of advanced OLEDs often involves creating a heterostructure of multiple organic layers. researchgate.net Materials are carefully selected to ensure efficient transfer of charge carriers (holes and electrons) to the emissive layer where they combine to form excitons and release energy as light. mdpi.com The efficiency of this process can be enhanced by using host-dopant systems, where a small amount of an emissive dopant is mixed into a host material. elsevierpure.comrsc.org The design of novel host and transport materials is an active area of research, with a focus on achieving high triplet energy, good thermal stability, and balanced charge transport. rsc.org The functionalization of core structures with groups like 4-(ethoxycarbonyl)phenyl could be a strategy to optimize these properties.
Table 1: Key Performance Metrics in OLEDs and Influencing Factors
| Performance Metric | Description | Key Influencing Factors |
| External Quantum Efficiency (EQE) | The ratio of photons emitted from the device to the number of electrons injected. | Material's photoluminescence quantum yield, charge balance, light out-coupling efficiency. researchgate.netelsevierpure.com |
| Luminous Efficacy | The measure of how well a source produces visible light, expressed in lumens per watt. | EQE, driving voltage, emission spectrum. |
| Device Lifetime/Stability | The operational time before the brightness decreases to a certain percentage of its initial value. | Thermal stability of materials (Glass Transition Temperature, Tg), chemical stability under electrical stress. rsc.org |
| Color Purity | The narrowness of the emission spectrum, crucial for display applications. | The specific emissive material (dopant) and its interaction with the host matrix. researchgate.net |
Investigation of Radical Scavenging Mechanisms via Quantum Chemical Calculations
Phenolic compounds and other antioxidants play a crucial role in inhibiting oxidation by scavenging free radicals. nih.gov The primary mechanisms by which an antioxidant (ArOH) neutralizes a free radical (R•) are Hydrogen Atom Transfer (HAT), single Electron Transfer followed by Proton Transfer (ET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govmdpi.com Quantum chemical calculations, often employing Density Functional Theory (DFT), are powerful tools for elucidating these mechanisms, predicting antioxidant activity, and establishing structure-activity relationships. mdpi.comnih.govrsc.org
Although specific quantum chemical studies on the radical scavenging activity of Phenyl, 4-(ethoxycarbonyl)- (9CI) are not prominently featured in the searched literature, the methodology can be applied to understand its potential behavior. Such calculations would typically involve computing several key descriptors.
Key Descriptors from Quantum Chemical Calculations for Antioxidant Activity:
Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond (for phenolic antioxidants). A lower BDE indicates a greater ease of hydrogen atom donation, favoring the HAT mechanism. mdpi.com
Ionization Potential (IP): The energy required to remove an electron from the antioxidant. A lower IP facilitates the initial step of the ET-PT mechanism. mdpi.com
Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the antioxidant. This is relevant for the SPLET mechanism.
Proton Affinity (PA): The negative of the enthalpy change for the protonation of the antioxidant's anion.
Electron Transfer Enthalpy (ETE): The enthalpy change for the electron donation to the solvent or radical.
Studies on various phenolic compounds have shown that the number and position of hydroxyl groups, as well as the presence of other electron-donating or withdrawing substituents, significantly influence these parameters and, consequently, the antioxidant activity. nih.gov For a molecule like Phenyl, 4-(ethoxycarbonyl)-, which is an ester of p-hydroxybenzoic acid, the ethoxycarbonyl group would act as an electron-withdrawing group, which could influence the BDE of a phenolic hydroxyl group if present, or the IP of the molecule. Quantum calculations allow for a precise quantification of these electronic effects. researchgate.net
Table 2: Radical Scavenging Mechanisms and Related Quantum Chemical Parameters
| Mechanism | Description | Key Quantum Parameter | Implication |
| Hydrogen Atom Transfer (HAT) | ArOH + R• → ArO• + RH | Bond Dissociation Enthalpy (BDE) | Lower BDE favors HAT. mdpi.com |
| Electron Transfer-Proton Transfer (ET-PT) | ArOH + R• → ArOH•+ + R:⁻ → ArO• + RH | Ionization Potential (IP) | Lower IP favors the initial electron transfer step. mdpi.com |
| Sequential Proton Loss Electron Transfer (SPLET) | ArOH → ArO⁻ + H⁺; ArO⁻ + R• → ArO• + R:⁻ | Proton Dissociation Enthalpy (PDE) | Lower PDE favors the initial proton loss step, often influenced by solvent polarity and pH. nih.gov |
By calculating these parameters for Phenyl, 4-(ethoxycarbonyl)- and its potential radical products, researchers could predict its dominant radical scavenging pathway in different environments and compare its potential efficacy to known antioxidants. rsc.org
Vii. Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability
The synthesis of biphenyl (B1667301) structures, including Ethyl 4-phenylbenzoate, is a cornerstone of modern organic chemistry. Future research is focused on creating synthetic routes that are not only high-yielding but also environmentally benign.
Key developments include:
Heterogeneous Catalysis : The use of palladium on charcoal (Pd/C) as a reusable, air-stable, and environmentally friendly heterogeneous catalyst in ligand-free Stille coupling reactions provides a quantitative yield of Ethyl 4-phenylbenzoate. This approach is advantageous due to the ease of catalyst separation and recycling. core.ac.uk
Iron-Catalyzed Reactions : To move away from expensive and precious palladium catalysts, methods using abundant, non-toxic metals like iron are being developed. uu.nl An iron/phenanthroline system has been shown to effectively catalyze the direct arylation of C-H bonds to produce Ethyl 4-phenylbenzoate under mild conditions. uu.nl
Aqueous Synthesis : Green chemistry principles are being implemented through aqueous Suzuki coupling reactions. elsevier.esdatapdf.com Performing the synthesis in water reduces the reliance on volatile organic solvents, significantly improving the environmental profile of the process. elsevier.es
Table 1: Comparison of Modern Synthetic Methodologies for Ethyl 4-phenylbenzoate
| Methodology | Catalyst System | Key Advantages | Reference |
|---|---|---|---|
| Stille Coupling | Pd/C (heterogeneous) | Ligand-free, reusable catalyst, quantitative yield, environmentally friendly. | |
| Direct C-H Arylation | FeCl3/1,10-phenanthroline | Uses abundant, non-toxic iron; proceeds under mild conditions. | uu.nl |
| Suzuki Coupling | Palladium-based | Can be performed in aqueous media, reducing organic solvent waste. | elsevier.esdatapdf.com |
| Negishi Coupling | Pd(OAc)2/S-PHOS | High reactivity and tolerance for various functional groups. | uni-muenchen.de |
Advanced Mechanistic Investigations Utilizing State-of-the-Art Spectroscopic and Computational Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will increasingly rely on a combination of advanced analytical techniques and computational modeling to unravel the complex steps in catalytic cycles.
For instance, detailed studies into the palladium-catalyzed Negishi cross-coupling reaction to form Ethyl 4-phenylbenzoate have revealed that the canonical catalytic cycle is often an oversimplification. uni-muenchen.de Research in this area employs a suite of powerful techniques:
Spectroscopic and Spectrometric Analysis : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization (ESI) Mass Spectrometry are used to identify and characterize the fleeting intermediate compounds that form during the reaction. uni-muenchen.de
Kinetic Studies : By monitoring reaction rates under various conditions (e.g., with different additives or substrates), researchers can elucidate the factors that control the reaction's speed and efficiency. uni-muenchen.de
Computational Modeling : Kinetic models and Density Functional Theory (DFT) calculations are becoming indispensable tools. uu.nlresearchgate.net These computational methods can predict reaction pathways, rationalize experimental observations, and guide the design of more effective catalysts. uu.nlresearchgate.net For example, kinetic modeling helped to understand the multi-step mechanism of the iron-catalyzed arylation. uu.nl
Exploration of New Chemical Reactivities and Transformations
While often viewed as a stable final product, recent research has shown that Ethyl 4-phenylbenzoate can participate in further chemical transformations, opening up new synthetic possibilities. A significant finding is its reactivity in ester-ester exchange reactions. researchgate.netresearchgate.netresearchgate.net
It was discovered that the exchange reaction between another ester, like butyl benzoate (B1203000), and Ethyl 4-phenylbenzoate can proceed more rapidly in the presence of a metal alkoxide catalyst than traditional transesterification with an alcohol. researchgate.netresearchgate.netresearchgate.net This enhanced reactivity has been leveraged to develop novel polycondensation methods for synthesizing high-molecular-weight polyesters and polycarbonates under reduced pressure and elevated temperatures. researchgate.netresearchgate.netresearchgate.net This opens a new pathway for creating polymers from ester-based monomers.
Design and Synthesis of Derivatives for Specific Chemical Applications
The biphenyl carboxylic acid framework, of which Ethyl 4-phenylbenzoate is an ester derivative, is a privileged scaffold in medicinal chemistry and materials science. researchgate.net Future research will continue to focus on the rational design and synthesis of novel derivatives with tailored properties for specific, high-value applications. ajgreenchem.commdpi.com
Anticancer Agents : By synthesizing a library of small-molecule biphenyl carboxylic acids, researchers have identified compounds with potent in vitro activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). ajgreenchem.comajgreenchem.com
URAT1 Inhibitors : The biphenyl carboxylic acid structure is being used to design potent and selective inhibitors of the urate transporter 1 (URAT1). mdpi.com Such compounds have therapeutic potential for treating hyperuricemia, the underlying cause of gout. mdpi.com
Antimicrobial Compounds : The inherent antimicrobial properties of the biphenyl structure are being exploited through the synthesis of new derivatives, such as benzodioxepin-biphenyl amides, to combat antibiotic-resistant pathogens. researchgate.net
Functional Materials : Related biphenyl-dicarboxylate linkers are used to construct coordination polymers and metal-organic frameworks (MOFs). acs.org These materials exhibit diverse structural architectures and have potential applications in catalysis, for example, in the Henry reaction. acs.org
Table 2: Examples of Biphenyl Carboxylic Acid/Ester Derivatives and Their Applications
| Derivative Class | Specific Application | Mode of Action/Function | Reference |
|---|---|---|---|
| Substituted Biphenyl Carboxylic Acids | Anticancer (Breast Cancer) | Cytotoxicity against MCF-7 & MDA-MB-231 cell lines. | ajgreenchem.comajgreenchem.com |
| Biphenyl Carboxylic Acid Amides | URAT1 Inhibition (Gout) | Inhibition of the urate transporter 1 (URAT1). | mdpi.com |
| Benzodioxepin-biphenyl Amides | Antimicrobial | Disruption of microbial processes. | researchgate.net |
| Biphenyl-dicarboxylates | Coordination Polymers (Catalysis) | Acts as a linker to form Metal-Organic Frameworks for catalytic reactions. | acs.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Molecular docking, a computational method often integrated into AI platforms, has already been used to study how synthesized biphenyl carboxylic acid derivatives bind to biological targets like the estrogen receptor alpha (ERα). ajgreenchem.com This helps in understanding structure-activity relationships and designing more potent drug candidates. ajgreenchem.com
The next frontier will involve using AI and ML for:
Reaction Prediction : Training machine learning models on vast datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing Ethyl 4-phenylbenzoate and its derivatives.
Optimization of Synthesis : Employing algorithms to rapidly screen virtual libraries of catalysts and starting materials to identify the most efficient and sustainable synthetic routes before any lab work is done.
Discovery of Novel Reactivity : Using AI to analyze molecular structures and predict new, undiscovered chemical transformations that compounds like Ethyl 4-phenylbenzoate could undergo.
The integration of these powerful in silico tools promises to dramatically accelerate the pace of research and development in this area.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Phenyl, 4-(ethoxycarbonyl)- (9CI), and how can reaction efficiency be validated?
- Methodological Answer : The compound can be synthesized via esterification of 4-hydroxybenzoic acid with ethyl chloroformate under basic conditions (e.g., pyridine or triethylamine). Reaction progress should be monitored using thin-layer chromatography (TLC) or HPLC. Post-synthesis, purity can be confirmed via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry. Evidence from similar esterification protocols (e.g., ethyl ester derivatives in and ) suggests optimizing molar ratios and temperature (40–60°C) to minimize side products like unreacted starting materials or hydrolysis byproducts .
Q. How can researchers characterize the stability of Phenyl, 4-(ethoxycarbonyl)- (9CI) under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and under inert atmospheres. Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Key degradation markers include hydrolysis of the ethoxycarbonyl group to carboxylic acid (confirmed by IR spectroscopy for C=O stretch shifts) or ester decomposition (evidenced by GC-MS). Refer to storage guidelines in and , which emphasize moisture-sensitive handling and inert storage .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : <sup>1</sup>H NMR to confirm ethyl ester protons (δ ~1.3–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2) and aromatic protons (δ ~7.3–8.1 ppm).
- FT-IR : Peaks at ~1740 cm<sup>−1</sup> (ester C=O) and ~1260 cm<sup>−1</sup> (C-O ester stretch).
- High-resolution mass spectrometry (HRMS) : To verify molecular ion [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> with <1 ppm error.
Cross-reference with spectral data for analogous compounds in and .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the ethoxycarbonyl group in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electronic environment of the ethoxycarbonyl moiety. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict susceptibility to nucleophilic attack. Compare with experimental kinetic data (e.g., reaction rates with amines or hydrazines) to validate computational predictions. and highlight similar approaches for benzoyl derivatives .
Q. What strategies can mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodological Answer : Implement process analytical technology (PAT) tools like in-line FTIR or Raman spectroscopy to monitor reaction parameters in real-time. Optimize solvent systems (e.g., switch from THF to DMF for better solubility) and use continuous-flow reactors to enhance reproducibility. discusses tolerances and LMS codes for pesticide intermediates, emphasizing rigorous quality control .
Q. How does the introduction of electron-withdrawing/donating substituents on the phenyl ring affect the compound’s spectroscopic properties?
- Methodological Answer : Synthesize derivatives with substituents (e.g., -NO2, -OCH3) at the 2- or 3-positions. Compare UV-Vis absorption maxima (λmax) and fluorescence emission (if applicable) to correlate electronic effects. For example, electron-withdrawing groups may redshift λmax due to extended conjugation, as seen in for ethoxycarbonylphenyl glucosides .
Q. What mechanistic insights explain contradictory data on hydrolysis rates in aqueous vs. non-aqueous media?
- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 2–12) and organic solvents (e.g., acetonitrile, DMSO). Use <sup>18</sup>O isotopic labeling to track hydrolysis pathways (e.g., acid-catalyzed vs. base-catalyzed mechanisms). and note degradation risks in humid environments, supporting pH-dependent instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
